5-(Difluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 5-position and an amine group at the 2-position
Mechanism of Action
Mode of Action
5-(Difluoromethyl)pyridin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal flow of electrons within the complex, leading to a decrease in ATP production. The compound’s mode of action is different from other fungicides, which makes it a promising candidate for controlling pesticide resistance .
Biochemical Pathways
The affected pathway is the electron transport chain located in the mitochondria. By inhibiting the mitochondrial complex I, this compound disrupts the electron transport chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.
Result of Action
The molecular effect of this compound’s action is the inhibition of the electron transport process in the mitochondrial complex I . This inhibition leads to a decrease in ATP production. On a cellular level, this can lead to a decrease in cell growth and division, given the role of ATP in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. For example, the reaction of 2-aminopyridine with difluoromethylating agents under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
5-(Difluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It is used in the study of biological systems and interactions due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)pyridin-2-amine
- 6-(Difluoromethyl)pyridin-2-amine
- 5-(Trifluoromethyl)pyridin-2-amine
Uniqueness
5-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles .
Properties
IUPAC Name |
5-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLFYOYMXCRVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.